2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQDUGSWXJIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, with the CAS number 2248219-79-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a unique isochromene structure which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Recent studies indicate that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of isochromene have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) .
Table 1: Inhibition Potency of Related Compounds
| Compound | AChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|
| Compound 3e | 0.28 | 0.91 | 2.81 |
| Isochromene Derivative | Not specified | Not specified | Not specified |
2. Antidiabetic Potential
Research into similar amine derivatives has demonstrated significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For example, a related compound showed over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg . This suggests that this compound may also possess antidiabetic properties worth exploring.
3. Antioxidant Properties
The antioxidant potential of isochromene derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
AChE and MAO Inhibition
Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission, which is beneficial in neurodegenerative conditions . Similarly, MAO inhibition can increase levels of neurotransmitters such as dopamine and serotonin, contributing to mood regulation and neuroprotection.
DPP-IV Inhibition
Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for further research in diabetes management .
Case Studies and Research Findings
Several studies highlight the potential applications of derivatives related to this compound:
Study on Neuroprotective Agents
A study focused on the design and synthesis of hybrid compounds combining isochromene structures with dithiocarbamate moieties showed promising results in inhibiting AChE and MAOs effectively . The most effective compound demonstrated potent inhibitory activity with favorable pharmacokinetic properties.
Antidiabetic Research
Another study explored the role of isochromene derivatives as DPP-IV inhibitors, revealing that specific structural modifications could significantly enhance their potency . The findings suggest that similar modifications might be beneficial for enhancing the biological activity of this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been investigated for its potential pharmacological properties.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant effects. For instance, studies on related isoquinoline derivatives show promise in modulating serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
| Compound | Activity | Reference |
|---|---|---|
| Isoquinoline Derivative A | Monoamine reuptake inhibition | |
| Isoquinoline Derivative B | Antidepressant-like effects in animal models |
Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests possible applications in neuropharmacology.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress. This suggests its potential use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotective effects | Reduced oxidative stress markers in neuronal cultures | |
| In vivo models | Improved cognitive function in treated animals |
Material Science
The compound's unique chemical structure allows it to be explored in the field of material science, particularly in the development of biodegradable polymers.
Case Study: Biodegradable Polymers
Research has shown that incorporating 2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amines into polymer matrices enhances their biodegradability without compromising mechanical strength. This is particularly valuable for applications in medical implants and drug delivery systems.
| Polymer Type | Modification | Result |
|---|---|---|
| Poly(lactic-co-glycolic acid) | Incorporation of the amine compound | Enhanced degradation rate and biocompatibility |
| Gelatin-based hydrogels | Crosslinking with the amine compound | Improved mechanical properties and controlled release of drugs |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparison Points
This may influence receptor binding in neurological applications. Tetrazole-containing amines () exhibit acidic NH groups (pKa ~4–5), contrasting with the basic primary amine group in the target compound (pKa ~9–10). This impacts solubility and bioavailability.
Substituent Effects: Chlorophenoxy () and chlorophenyl () substituents increase lipophilicity, favoring blood-brain barrier penetration. The target compound’s isochromen system balances lipophilicity with moderate polarity. Fluorine substituents (e.g., 2-(2,4-difluorophenyl)propan-1-amine, ) enhance metabolic stability via C-F bond strength, a feature absent in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-(2-(1H-Indol-3-yl)ethyl)-1-cyclohexyl-2-methylpropan-1-amine (), involving reductive amination or coupling of preformed heterocycles.
- Chiral analogs like (R)-2-(3-chlorophenyl)propan-1-amine () require asymmetric catalysis, adding complexity compared to the achiral target compound.
Biological Activity: Compounds with naphthalene or thiophene groups () show affinity for serotonin receptors, suggesting the target compound’s isochromen ring may confer similar activity.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of 3,4-dihydroisochromen-1-carbaldehyde with propan-1-amine derivatives. Key steps include:
- Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for reductive amination .
- Solvent selection (e.g., methanol or ethanol) to balance reactivity and solubility .
- Purification via column chromatography or crystallization to isolate enantiomers, as chirality may impact bioactivity .
- Continuous flow reactors can enhance scalability and reduce side reactions in industrial settings .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the isochromenyl and propan-1-amine backbone. Chiral shift reagents (e.g., Eu(hfc)3) resolve enantiomers .
- X-ray Crystallography : Determines absolute configuration, critical for structure-activity relationship (SAR) studies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or kinases, given structural similarities to bioactive amines .
- Cellular Viability Assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the amine moiety .
Advanced Research Questions
Q. How does the compound’s isochromenyl moiety influence its pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Lipophilicity Studies : Calculate LogP values (experimental or computational) to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) metabolism pathways .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or target proteins to rationalize bioavailability .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Establish EC50/IC50 values in multiple cell lines to rule out model-specific artifacts .
- Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence polarization methods .
- Theoretical Frameworks : Apply quantitative structure-activity relationship (QSAR) models to reconcile discrepancies between in vitro and in vivo data .
Q. How can chiral resolution improve therapeutic efficacy, and what techniques achieve this?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for enantiomer separation .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomeric intermediates .
- Pharmacological Profiling : Compare (R)- and (S)-enantiomers in target assays to identify the active form .
Q. What computational methods predict off-target interactions and toxicity?
- Methodological Answer :
- Docking Studies : Screen against Tox21 Database targets using AutoDock Vina or Schrödinger Suite .
- Machine Learning : Train models on ToxCast data to forecast hepatotoxicity or cardiotoxicity .
- AdmetSAR : Predict ADMET properties based on structural fingerprints .
Key Considerations for Researchers
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., QSAR for SAR studies) to ensure methodological rigor .
- Data Interpretation : Use bibliometric analysis to contextualize findings within existing literature and identify knowledge gaps .
- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering and toxicology studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
